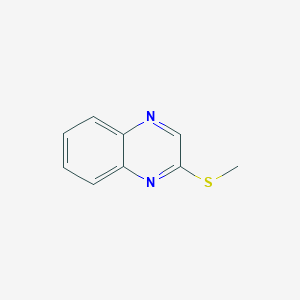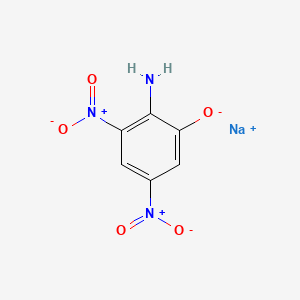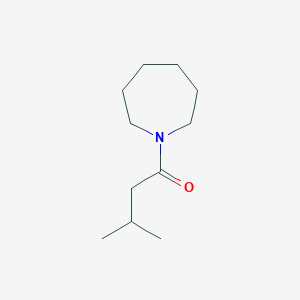
1-(Azepan-1-yl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-3-methylbutan-1-one is a chemical compound that belongs to the class of azepane derivatives Azepane is a seven-membered nitrogen-containing heterocycle, and the compound’s structure includes a butanone moiety attached to the azepane ring
Métodos De Preparación
The synthesis of 1-(Azepan-1-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with 3-methylbutanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-(Azepan-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the oxygen atom, forming new derivatives.
Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as a penetration enhancer in transdermal drug delivery systems.
Medicine: Research has explored its potential as a scaffold for designing new drugs with improved pharmacokinetic properties. Its unique structure allows for modifications that can enhance drug efficacy and reduce side effects.
Industry: In material science, this compound is investigated for its role in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-3-methylbutan-1-one involves its interaction with biological membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, disrupting their structure and increasing permeability. This property is particularly useful in transdermal drug delivery, where it facilitates the transport of drugs across the skin barrier .
At the molecular level, the compound may interact with specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(Azepan-1-yl)-3-methylbutan-1-one can be compared with other azepane derivatives and penetration enhancers such as Azone® (1-dodecylazacycloheptan-2-one). While Azone® is well-known for its penetration-enhancing properties, this compound offers a different structural framework that may provide unique advantages in certain applications .
Similar compounds include:
1-dodecylazacycloheptan-2-one (Azone®): Known for its use in transdermal drug delivery.
1-(Azepan-1-yl)dodecan-1-one:
Propiedades
Número CAS |
20299-78-9 |
|---|---|
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H21NO/c1-10(2)9-11(13)12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 |
Clave InChI |
WSAFHDPKLKXLDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)N1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


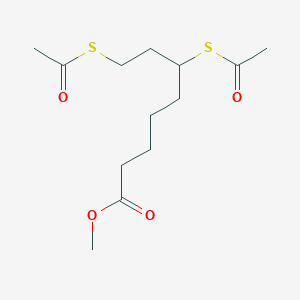

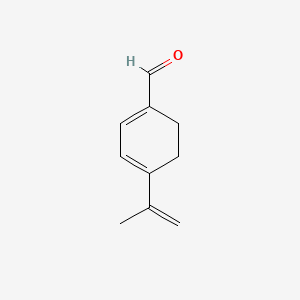
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
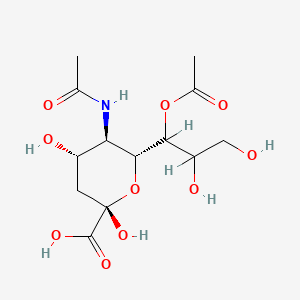
![7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione](/img/structure/B13814029.png)
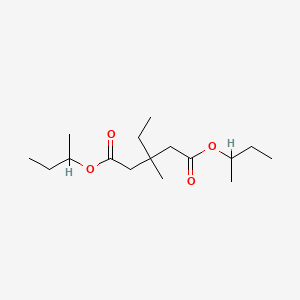
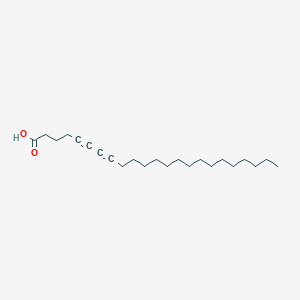
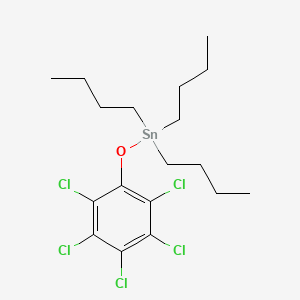
![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
